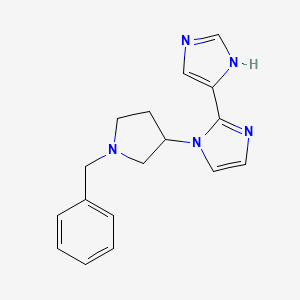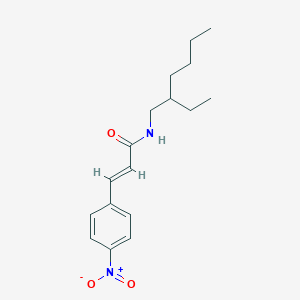![molecular formula C14H14N4S B5320086 3-(allylthio)-6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5320086.png)
3-(allylthio)-6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(allylthio)-6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole is a chemical compound that has been the focus of scientific research in recent years. This compound has shown potential in various fields, including medicinal chemistry, pharmacology, and biochemistry.
科学的研究の応用
The scientific research applications of 3-(allylthio)-6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole are diverse and promising. This compound has been studied for its potential use in cancer treatment, as it has shown anti-tumor activity in various cancer cell lines. Additionally, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Furthermore, this compound has been studied for its potential use as a fluorescent probe for detecting DNA damage.
作用機序
The mechanism of action of 3-(allylthio)-6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole is not fully understood. However, it is believed that this compound exerts its anti-tumor activity by inhibiting the activity of topoisomerase I, an enzyme that is essential for DNA replication and repair. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. This compound has been shown to alter the expression of various genes involved in cancer progression and DNA damage response. Additionally, this compound has been shown to induce oxidative stress, which can lead to cell death. Furthermore, this compound has been shown to affect various signaling pathways involved in cell growth and proliferation.
実験室実験の利点と制限
The advantages of using 3-(allylthio)-6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole in lab experiments include its potent anti-tumor activity, its ability to induce apoptosis in cancer cells, and its potential as a fluorescent probe for detecting DNA damage. However, there are also limitations to using this compound in lab experiments. For example, this compound is highly reactive and can be difficult to handle. Additionally, this compound has not been extensively studied in vivo, so its efficacy and safety in animal models are not fully understood.
将来の方向性
There are several future directions for research on 3-(allylthio)-6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole. One direction is to further investigate the mechanism of action of this compound, particularly its effects on topoisomerase I activity and apoptosis induction. Another direction is to study the efficacy and safety of this compound in animal models of cancer and neurodegenerative diseases. Additionally, future research could focus on developing novel derivatives of this compound with improved potency and selectivity. Finally, future research could explore the potential use of this compound as a diagnostic tool for detecting DNA damage in cancer cells.
合成法
The synthesis of 3-(allylthio)-6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 6,8-dimethyl-5-nitro-1,2,4-triazolo[1,5-a]pyrimidine with allyl mercaptan in the presence of a palladium catalyst. This reaction results in the formation of this compound.
特性
IUPAC Name |
6,8-dimethyl-3-prop-2-enylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4S/c1-4-5-19-14-16-13-12(17-18-14)10-7-8(2)6-9(3)11(10)15-13/h4,6-7H,1,5H2,2-3H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOWHRBQHSKXCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C3=C(N2)N=C(N=N3)SCC=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-(4-bromophenyl)-1-[(diethylamino)carbonyl]vinyl}-2-methoxybenzamide](/img/structure/B5320013.png)
![ethyl 4-{[1-[3-(diethylamino)propyl]-2-(2-furyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5320033.png)
![N~2~-{[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5320040.png)
![2-(benzyloxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B5320043.png)

![5-{3-methoxy-2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5320049.png)
![methyl 4-{[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]methyl}benzoate](/img/structure/B5320052.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5320063.png)

![1-methyl-N-[(3R*,4R*)-4-(1-piperidinyl)tetrahydro-3-furanyl]-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5320080.png)
![7-acetyl-3-(ethylthio)-6-(2-propoxy-1-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5320081.png)
![3-(butylthio)-6-[5-(3-nitrophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5320088.png)
